![molecular formula C14H17N3O B025323 ent-福罗曲坦 CAS No. 158930-18-8](/img/structure/B25323.png)
ent-福罗曲坦
描述
Frovatriptan is a 5-HT1B/1D receptor agonist used to treat migraines . It is a triptan drug developed by Vernalis for the treatment of migraine headaches, particularly those associated with menstruation . Frovatriptan causes vasoconstriction of arteries and veins that supply blood to the head .
Synthesis Analysis
Frovatriptan’s synthesis involves several steps, including the formation of the di-p-toluoyltartaric acid salt of Frovatriptan . An improved process for the preparation of Frovatriptan and its enantiomers, particularly the R-enantiomer, has been disclosed . This process is suitable for large scale commercial production and provides the required products with improved yield and purity .Molecular Structure Analysis
Frovatriptan contains a total of 37 bonds, including 20 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amide (aromatic), and 1 secondary amine .Chemical Reactions Analysis
Frovatriptan is believed to act on extracerebral, intracranial arteries and inhibit excessive dilation of these vessels in migraine . Research has shown that migraine can be caused by the swelling of blood vessels around the brain. Frovatriptan eases the pain associated with migraine by narrowing these blood vessels .Physical And Chemical Properties Analysis
The molecular stability, fundamental chemical reactive sites, and global reactivity descriptors in the Frovatriptan molecule have been investigated using computational evaluation and molecular docking approach . The density functional theory has been employed with standard functional B3LYP/6–311++G (d,p) .科学研究应用
Intranasal Drug Delivery
Frovatriptan has been used in the formulation and characterization of intranasal drug delivery systems. Specifically, Frovatriptan-Loaded Binary Ethosomes Gel has been developed for brain targeting. This formulation enhances the bioavailability and sustains the drug release, making it a promising non-invasive drug delivery system for treating migraines .
Migraine Management
Frovatriptan plays a significant role in managing migraines based on patient profiles. It has been explored in the management of several unique migraine phenotypes. Given its long half-life, Frovatriptan is often promoted for acute treatment of migraines of longer duration .
Menstrual-Related Migraine Treatment
Frovatriptan has been studied as a short-term preventive treatment in women with menstrual-related migraines. Since a significant percentage of female migraineurs suffer from menstrual-related migraines, this population is the obvious group for continued study .
Early Intervention for Migraine
Small studies have explored Frovatriptan’s use in treating migraines predicted by premonitory symptoms as a preventive for the headache phase of migraines. By identifying patient and attack profiles, clinicians may effectively determine the viability of Frovatriptan as an effective pharmacological intervention for migraines .
High Blood Pressure Patients
Frovatriptan’s efficacy has been compared with that of other triptans in patients classified according to a history of high blood pressure .
作用机制
Target of Action
Ent-Frovatriptan primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the pathophysiology of migraines .
Mode of Action
Ent-Frovatriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it inhibits the excessive dilation of extracerebral and intracranial arteries, a process believed to be involved in the onset of migraines . It’s important to note that Frovatriptan has no significant effects on GABA A mediated channel activity and has no significant affinity for benzodiazepine binding sites .
Biochemical Pathways
It is believed to inhibit the dilation of arteries and veins that supply blood to the head . This vasoconstriction is thought to alleviate the symptoms of migraines .
Pharmacokinetics
The pharmacokinetics of ent-Frovatriptan involve several key aspects:
- Absorption : The absolute bioavailability of an oral dose of Frovatriptan 2.5 mg in healthy subjects is about 20% in males and 30% in females .
- Distribution : Frovatriptan distributes into erythrocytes, with binding reversible and time-dependent .
- Metabolism : Frovatriptan is metabolized by multiple enzymes, with the major enzyme being MAO-A .
- Excretion : Following administration of a single oral dose of radiolabeled Frovatriptan 2.5 mg to healthy subjects, 32% of the dose was recovered in urine and 62% in feces .
Result of Action
The molecular and cellular effects of ent-Frovatriptan’s action primarily involve the constriction of blood vessels in the brain, which helps to alleviate the symptoms of migraines . It’s also been found that most triptans, including Frovatriptan, can inhibit the uptake of the H+/OC antiporter substrate, with Frovatriptan emerging as a strong inhibitor .
Action Environment
The action, efficacy, and stability of ent-Frovatriptan can be influenced by various environmental factors. For instance, the bioavailability of Frovatriptan was found to be higher in females compared to males . Additionally, the mean AUC of Frovatriptan was 1.5- to 2-fold higher in healthy elderly subjects (age 65 – 77 years) compared to healthy younger subjects (age 21 - 37 years) . These findings suggest that factors such as sex and age can influence the pharmacokinetics and thus the action of Frovatriptan.
安全和危害
Frovatriptan is generally well tolerated in short-term clinical trials and when used over the longer term . The most frequent treatment-emergent adverse events occurring at a frequency ≥1% higher in Frovatriptan than placebo recipients were dizziness, fatigue, headache, paraesthesia, flushing, skeletal pain, hot or cold sensation, dry mouth, chest pain, and dyspepsia .
属性
IUPAC Name |
(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQPHWEGNHMSK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422821 | |
Record name | ent-Frovatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Frovatriptan | |
CAS RN |
158930-18-8 | |
Record name | (S)-Frovatriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158930-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ent-Frovatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。